

Spectroscopic Data of 2,2-Dimethylpiperidin-4-one Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethylpiperidin-4-one
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethylpiperidin-4-one hydrochloride**, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,2-Dimethylpiperidin-4-one hydrochloride**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-
Data not publicly available	-	-	-

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not publicly available	C=O
Data not publicly available	C(CH ₃) ₂
Data not publicly available	CH ₂ -N
Data not publicly available	CH ₂ -C=O
Data not publicly available	C(CH ₃) ₂

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not publicly available	Strong	C=O stretch
Data not publicly available	Medium	N-H stretch (as hydrochloride salt)
Data not publicly available	Medium	C-H stretch
Data not publicly available	Variable	C-N stretch
Data not publicly available	Variable	C-C skeletal vibrations

Table 4: Mass Spectrometry (MS) Data

m/z	Ion Type
Data not publicly available	[M+H] ⁺
Data not publicly available	[M+Na] ⁺

Note: Specific quantitative data for **2,2-Dimethylpiperidin-4-one hydrochloride** is not readily available in the public domain. The tables above are structured to present such data once obtained. The assignments are based on the known chemical structure.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **2,2-Dimethylpiperidin-4-one hydrochloride**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆). The choice of solvent is critical to avoid exchange of the N-H proton signal if its observation is desired.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., zg30).
- Number of Scans: 16-64, depending on sample concentration.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., zgpg30).
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0 to 220 ppm.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **2,2-Dimethylpiperidin-4-one hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

IR Spectrum Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Data Analysis:

- Identify the characteristic absorption bands.
- Assign the observed bands to the corresponding functional groups (e.g., C=O, N-H, C-H, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

- Prepare a dilute solution of **2,2-Dimethylpiperidin-4-one hydrochloride** (approximately 10-100 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile/water.

- A small amount of formic acid (0.1%) may be added to the solvent to promote protonation.

Mass Spectrum Acquisition:

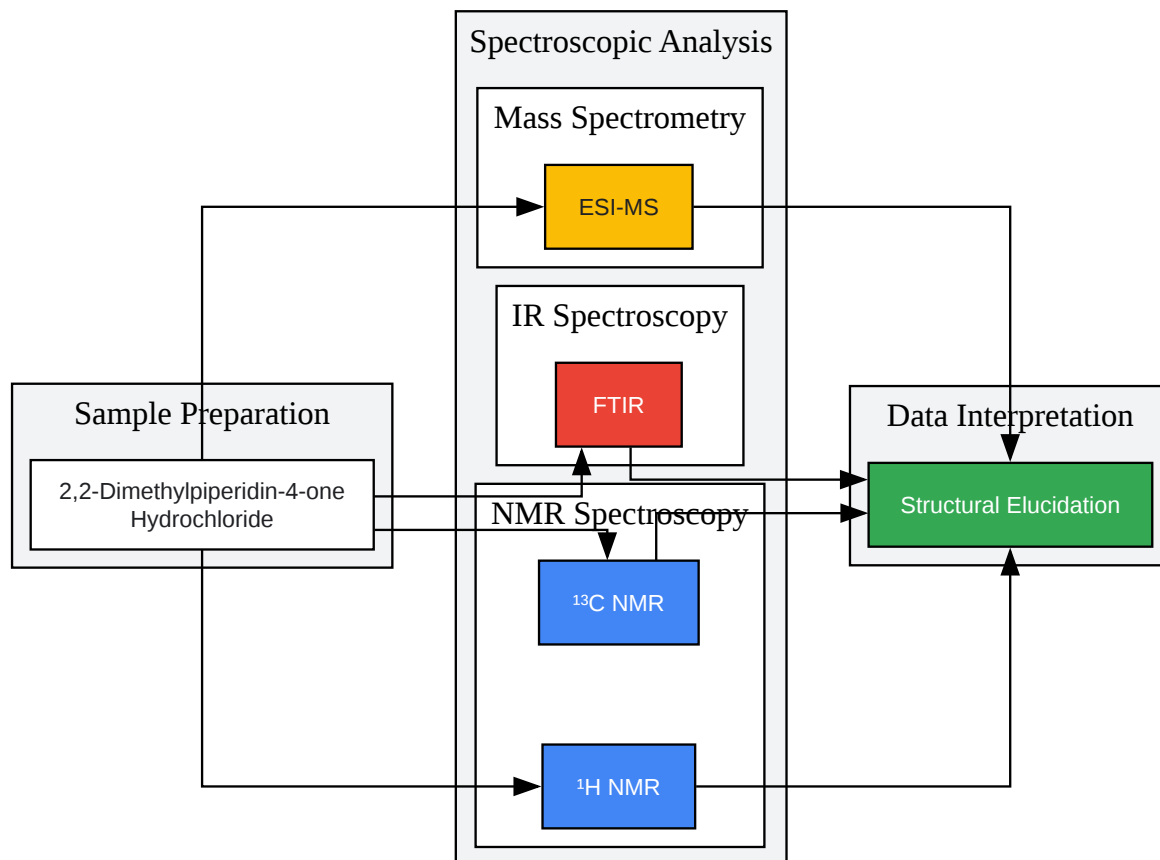
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be varied to induce fragmentation).
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-350 °C.

Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$).
- Analyze the isotopic pattern to confirm the elemental composition.
- If fragmentation is induced, analyze the fragment ions to gain structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2,2-Dimethylpiperidin-4-one hydrochloride**.



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